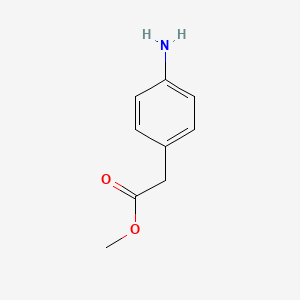

Methyl 2-(4-aminophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVLENJTXGRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39552-81-3 | |

| Record name | methyl 2-(4-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "Methyl 2-(4-aminophenyl)acetate" with detailed data tables and case studies is not available within the provided search results, here's a summary of its potential applications based on the available information:

General Applications

- Starting material for chemical synthesis: Aminophenyl acetates, including 4-aminophenyl acetate, are suitable starting materials for various chemical compounds due to their functional groups . They can be used as precursors for the Heck reaction of diazonium salts prepared in situ .

- Precursor for fine chemicals, crop protection agents, and pharmaceuticals: Aminophenyl acetates can be used in the preparation of a large number of fine chemicals, crop protection agents, and pharmaceuticals .

Specific Mentions

- Mirabegron intermediate: (R)-2-[[2-(4-aminophenyl) ethyl] is amino]-1-phenylethyl alcohol and its salt are important intermediate of Mirabegron . The preparation method involves reducing (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride into (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol using Pd/C as a catalyst in an alcohol solvent .

Related Compounds

- Methyl 2-[2-(4-aminophenyl)acetamido]acetate: This compound, closely related to this compound, is identified as deamino-Phg(4-NH2)-Gly-OMe .

Potential Areas of Application (Inferred):

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(4-aminophenyl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-(4-aminophenyl)acetic acid with methanol under acidic catalysis. Key variables include temperature (60–80°C), catalyst concentration (e.g., H₂SO₄ or HCl), and reaction time (6–12 hours). Competing side reactions, such as hydrolysis or oxidation of the amine group, can reduce yields. To mitigate this, inert atmospheres (N₂/Ar) and controlled stoichiometry are recommended . Alternative routes may involve protecting-group strategies, such as tert-butyl esters, to stabilize reactive intermediates .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is widely used for purification due to its ability to separate polar byproducts. Recrystallization from ethanol or methanol is preferred for high-purity crystalline products (>98%), as noted in similar ester syntheses . For scale-up, fractional distillation under reduced pressure may be employed, though decomposition risks at elevated temperatures require careful monitoring .

Q. How can researchers confirm the structural integrity of this compound?

Spectroscopic characterization is critical:

- ¹H/¹³C NMR : Peaks at δ 3.6–3.7 ppm (methoxy group) and δ 6.5–7.2 ppm (aromatic protons) confirm ester and aryl amine moieties.

- FT-IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H) validate functional groups.

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic esterification of 2-(4-aminophenyl)acetic acid?

The reaction follows acid-catalyzed nucleophilic acyl substitution. Protonation of the carboxylic acid enhances electrophilicity, enabling methanol attack to form the tetrahedral intermediate. Steric hindrance from the 4-aminophenyl group slows kinetics compared to simpler aryl acetates. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the amine group and solvent .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

This compound serves as a precursor for bioactive molecules, including:

- Antimicrobial agents : Coupling with heterocycles (e.g., piperazines) via amide bonds .

- CNS-targeting drugs : Functionalization of the amine group for dopamine receptor ligands . Forensic studies highlight its structural similarity to controlled substance precursors, necessitating stringent analytical controls .

Q. What factors influence the stability of this compound under storage and experimental conditions?

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Catalyst choice : H₂SO₄ vs. HCl alters reaction rates and byproduct profiles.

- Moisture control : Trace water hydrolyzes intermediates, reducing yield. A fractional factorial design (e.g., varying catalyst loading, temperature, and solvent ratios) can identify optimal conditions while minimizing experimental runs .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.